2,2-difluoro-1-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6,8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMIRCNSUFKDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2-difluoro-1-phenylpropan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the physical and structural properties of 2,2-difluoro-1-phenylpropan-1-ol. As a fluorinated aromatic alcohol, this compound holds significant interest for researchers in medicinal chemistry and materials science, primarily due to the unique influence of the gem-difluoro group on molecular conformation, lipophilicity, and metabolic stability. Given the limited availability of public experimental data for this specific molecule, this document leverages predictive methodologies, comparative analysis against structurally analogous compounds, and established theoretical principles to provide a robust profile. Furthermore, this guide details rigorous, field-proven experimental protocols for the empirical determination of its key physical properties, offering a complete framework for its characterization. This resource is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with and understand 2,2-difluoro-1-phenylpropan-1-ol.

Introduction and Strategic Importance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoromethylene (CF₂) group, in particular, serves as a valuable bioisostere for carbonyl groups, ethers, and other functionalities. Its introduction can profoundly modulate a compound's pharmacokinetic and pharmacodynamic profile by altering its acidity, basicity, dipole moment, and resistance to oxidative metabolism.

2,2-difluoro-1-phenylpropan-1-ol combines three critical structural motifs:

-

A chiral benzylic alcohol , a common feature in many bioactive molecules.

-

A gem-difluoro group adjacent to the chiral center, which can significantly influence the alcohol's acidity and conformational preference.

-

A phenyl ring , providing a scaffold for further functionalization and interaction with biological targets.

Understanding the fundamental physical properties of this molecule is a non-negotiable prerequisite for its application in any research or development pipeline, from designing synthetic routes to formulating it for biological assays.

Molecular and Structural Analysis

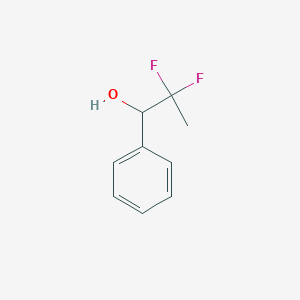

Chemical Structure

The structure consists of a propane backbone with a phenyl group and a hydroxyl group attached to the first carbon (C1), and two fluorine atoms attached to the second carbon (C2).

Caption: 2D representation of 2,2-difluoro-1-phenylpropan-1-ol.

Key Structural Features and Their Predicted Influence

The interplay of the functional groups dictates the molecule's overall physicochemical behavior.

Caption: Influence of structural features on key physical properties.

Calculated Physicochemical Properties

The following table summarizes the fundamental calculated properties. These values serve as a baseline for experimental work.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₂O | Calculated |

| Molecular Weight | 172.17 g/mol | Calculated |

| Exact Mass | 172.06998 Da | PubChemLite[1] |

| XlogP3 (Predicted) | 2.2 | PubChemLite[1] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 (1 from OH, 2 from F) | Calculated |

Physical Properties: A Comparative and Predictive Analysis

Boiling Point

The boiling point is strongly influenced by molecular weight and intermolecular forces (hydrogen bonding, dipole-dipole interactions, and van der Waals forces).

-

Baseline (No Fluorine): 1-Phenyl-1-propanol has a boiling point of approximately 103 °C at 14 mmHg.[2]

-

Effect of Fluorination: The introduction of the two fluorine atoms significantly increases the molecular weight (from 136.19 to 172.17 g/mol ) and introduces a strong dipole moment at the C-F bonds. Both factors are expected to substantially increase the boiling point compared to its non-fluorinated analog.

Prediction: The boiling point of 2,2-difluoro-1-phenylpropan-1-ol at atmospheric pressure is predicted to be significantly higher than that of 1-phenyl-1-propanol (215-217 °C), likely in the range of 230-250 °C .

Melting Point

The melting point is determined by the efficiency of crystal lattice packing and intermolecular forces. The presence of the bulky phenyl group and the chiral center can disrupt perfect packing, while the strong dipole and hydrogen bonding will favor a solid state.

Prediction: Given the strong intermolecular forces, 2,2-difluoro-1-phenylpropan-1-ol is expected to be a low-melting solid at room temperature. The predicted melting point is likely in the range of 40-60 °C .

Solubility

The molecule's amphiphilic nature—a polar alcohol head and a non-polar phenyl/propyl body—governs its solubility.

-

In Water: The hydroxyl group allows for hydrogen bonding with water, but the large, hydrophobic phenylpropyl moiety will limit aqueous solubility. It is expected to be "slightly soluble" or "sparingly soluble" in water.

-

In Organic Solvents:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability to form hydrogen bonds.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Good solubility is predicted due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Dichloromethane): Moderate to good solubility is expected due to the influence of the large phenyl group.

-

Aliphatic Solvents (e.g., Hexane, Heptane): Lower solubility is anticipated as these solvents cannot effectively solvate the polar hydroxyl and difluoro groups.

-

Experimental Determination Protocols

To move from prediction to empirical fact, the following standardized protocols are recommended. The key to trustworthy data is a self-validating system, which includes proper calibration, controls, and replicate measurements.

Protocol for Melting Point Determination (Using a Digital Melting Point Apparatus)

-

Apparatus Preparation: Calibrate the digital melting point apparatus using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting range.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load approximately 2-3 mm of the sample into a capillary tube, ensuring tight packing by tapping the tube on a hard surface.

-

Measurement:

-

Place the capillary tube into the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

-

Prepare a new sample and set the starting temperature to ~20 °C below the approximate melting point found in the previous step.

-

Set a slow heating ramp (1-2 °C/min) to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which all solid has melted (T_clear).

-

-

Analysis: Report the melting point as the T_onset to T_clear range. Perform the measurement in triplicate to ensure reproducibility. A narrow range (<2 °C) is indicative of high purity.

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility.

Caption: Experimental workflow for Shake-Flask Solubility determination.

-

System Preparation:

-

Prepare a stock solution of the compound at a known concentration for creating a calibration curve.

-

Develop and validate an analytical method (e.g., HPLC-UV) with sufficient sensitivity and a linear response range. Generate a multi-point calibration curve.

-

-

Equilibration:

-

Add a known volume of the selected solvent (e.g., 2 mL of phosphate-buffered saline) to several glass vials.

-

Add an excess amount of 2,2-difluoro-1-phenylpropan-1-ol to each vial, such that a small amount of undissolved solid remains visible. This ensures saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

-

Sampling and Analysis:

-

Remove the vials and allow the undissolved solid to settle. Centrifugation at a low speed can accelerate this process.

-

Carefully withdraw a small aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (select a filter material compatible with the solvent).

-

Precisely dilute the filtered sample with the analytical mobile phase to bring its concentration within the range of the calibration curve.

-

-

Calculation:

-

Analyze the diluted sample using the calibrated analytical method.

-

Calculate the concentration of the saturated solution, accounting for the dilution factor. This value is the equilibrium solubility. Report the average and standard deviation of at least three replicate measurements.

-

Conclusion

While experimental data for 2,2-difluoro-1-phenylpropan-1-ol remains to be published, a robust physicochemical profile can be predicted through a systematic analysis of its structural components and comparison with non-fluorinated analogs. The presence of the gem-difluoro group adjacent to the benzylic alcohol is expected to significantly increase the molecule's boiling point, melting point, and overall polarity while modulating its solubility profile. The detailed experimental protocols provided in this guide offer a clear and reliable path for researchers to empirically determine these critical properties, enabling the confident application of this promising fluorinated building block in drug discovery and materials science.

References

-

PubChem. 2,2-Difluoropropanol. [Online] Available at: [Link]

-

PubChemLite. 2,2-difluoro-3-phenylpropan-1-ol (C9H10F2O). [Online] Available at: [Link]

-

Wikipedia. 2-Phenyl-2-propanol. [Online] Available at: [Link]

-

PubChem. 1-Phenyl-1-propanol. [Online] Available at: [Link]

Sources

The Strategic Role of 2,2-Difluoro-1-phenylpropan-1-ol in Medicinal Chemistry: Synthesis, Characterization, and Application

Executive Summary The integration of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Among fluorinated building blocks, 2,2-difluoro-1-phenylpropan-1-ol (CAS: 73611-97-9) stands out as a highly versatile intermediate. The presence of a gem-difluoro group adjacent to a chiral hydroxyl center imparts unique physicochemical properties, including modulated lipophilicity, enhanced metabolic stability, and altered hydrogen-bonding capacity. This technical guide provides a comprehensive analysis of its synthesis, structural characterization, and strategic utility for researchers and drug development professionals.

Physicochemical Profiling and Structural Rationale

The strategic placement of the difluoromethylene (–CF₂–) group in 2,2-difluoro-1-phenylpropan-1-ol fundamentally alters the molecule's electronic distribution. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent hydroxyl group, making it a stronger hydrogen-bond donor compared to its non-fluorinated analog[1].

Furthermore, the –CF₂CH₃ moiety is often utilized as an isopolar and isometric bioisostere for the methoxy (–OCH₃) group, offering similar spatial occupancy but vastly superior resistance to oxidative metabolism[2].

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | 2,2-difluoro-1-phenylpropan-1-ol |

| CAS Number | 73611-97-9 |

| Molecular Formula | C₉H₁₀F₂O |

| Molecular Weight | 172.175 g/mol |

| InChI Key | XTMIRCNSUFKDAL-UHFFFAOYSA-N |

| Structural Motif | gem-difluoro alcohol adjacent to a chiral center |

Mechanistic Pathways for Synthesis

Synthesizing compounds with a difluoromethylene group traditionally relied on harsh electrophilic fluorination (e.g., DAST or SF₄). However, modern synthetic logic favors more controlled, convergent approaches. Two primary pathways are utilized to generate 2,2-difluoro-1-phenylpropan-1-ol: Nucleophilic difluoroalkylation and targeted ketone reduction.

Pathway A: Nucleophilic Difluoroalkylation (The Silane Approach)

Developed by Mogi, Prakash, Hu, and Olah, this method utilizes 1,1-difluoroethylsilanes as nucleophilic reagents[2]. The causality behind using a silane reagent lies in its ability to generate a transient difluoro carbanion equivalent when activated by a fluoride source (like Cesium Fluoride).

Crucial Mechanistic Insight: The Si–CF₂R bond is thermodynamically stronger than the Si–CF₃ bond found in the classic Ruppert-Prakash reagent. Consequently, the activation and subsequent nucleophilic attack on benzaldehyde require elevated temperatures (e.g., 110 °C in DMF) to proceed efficiently[2].

Pathway B: Hydride Reduction of α,α-Difluoro Ketones

For laboratories where the precursor 2,2-difluoro-1-phenylpropan-1-one is available, reduction is the most direct route. Sodium borohydride (NaBH₄) is the reagent of choice[1]. Causality: NaBH₄ is preferred over stronger reducing agents like LiAlH₄ because it is mild, highly chemoselective for ketones, and compatible with protic solvents (methanol), which stabilize the transition state via hydrogen bonding.

Caption: Retrosynthetic and forward pathways for 2,2-difluoro-1-phenylpropan-1-ol synthesis.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are detailed based on established literature standards.

Protocol 1: Synthesis via (1,1-Difluoroethyl)triethylsilane Addition

This protocol introduces the –CF₂CH₃ group directly into benzaldehyde.

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere to eliminate ambient moisture, which would otherwise quench the silane reagent.

-

Reagent Loading: Add 0.1 equivalents of Cesium Fluoride (CsF) as the initiator, followed by 0.5 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Substrate Addition: Inject 1.0 equivalent of benzaldehyde into the stirring mixture.

-

Silane Addition: Slowly add 1.2 equivalents of (1,1-difluoroethyl)triethylsilane via syringe at room temperature.

-

Thermal Activation: Heat the reaction mixture to 110 °C and maintain for 18 hours. The elevated temperature is mandatory to overcome the high bond dissociation energy of the Si–CF₂CH₃ bond.

-

Workup: Cool to room temperature, quench with aqueous NH₄Cl, and extract with ethyl acetate. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to yield the pure alcohol.

Protocol 2: Synthesis via Ketone Reduction

This protocol reduces the prochiral ketone to the racemic alcohol.

-

Solvation: Dissolve 1.0 equivalent of 2,2-difluoro-1-phenylpropan-1-one in anhydrous methanol (0.2 M concentration).

-

Temperature Control: Cool the solution to 0 °C using an ice bath to control the exothermic hydride transfer and prevent over-reduction or side reactions.

-

Reduction: Add 1.5 equivalents of NaBH₄ in small portions over 15 minutes.

-

Reaction Progression: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor completion via TLC.

-

Quenching & Isolation: Quench carefully with a saturated aqueous solution of NH₄Cl to destroy excess hydride. Extract with dichloromethane, dry, and evaporate the solvent.

Analytical Characterization: The Diastereotopic Fluorine Phenomenon

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for validating the structure of 2,2-difluoro-1-phenylpropan-1-ol. Because the molecule contains a chiral center at C1 (the carbon bearing the hydroxyl group), the two fluorine atoms on the adjacent C2 carbon are diastereotopic [1].

They exist in different magnetic environments and do not couple equally. This results in two distinct, highly complex signals in the ¹⁹F NMR spectrum, rather than a single peak.

NMR Spectroscopic Data Summary (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J in Hz) | Assignment |

| ¹H NMR | 1.51 | dd, 3H (J = 18.9, 18.9 Hz) | –CH₃ |

| ¹H NMR | 4.86 | dd, 1H (J = 9.5, 9.5 Hz) | –CH(OH)– |

| ¹H NMR | 7.34 – 7.48 | m, 5H | Phenyl ring protons |

| ¹⁹F NMR | 101.6 | dqd, 1F (J = 247, 18.3, 9.2 Hz) | Diastereotopic Fluorine A |

| ¹⁹F NMR | 100.6 | dqd, 1F (J = 247, 18.3, 9.2 Hz) | Diastereotopic Fluorine B |

Data adapted from the synthetic characterization by Mogi et al.[2].

Applications in Drug Development

In medicinal chemistry, the incorporation of the 2,2-difluoro-1-propanol motif is rarely accidental. It is a calculated design choice aimed at overcoming pharmacokinetic liabilities.

Non-fluorinated secondary alcohols are highly susceptible to Phase I metabolism, specifically oxidation by Cytochrome P450 (CYP450) enzymes into rapidly cleared ketones. The introduction of the gem-difluoro group adjacent to the alcohol sterically and electronically shields the C-H bond of the carbinol carbon. The strong electron-withdrawing nature of the fluorines destabilizes the transition state required for hydride abstraction by CYP450, thereby dramatically prolonging the biological half-life of the pharmacophore[1].

Caption: Impact of the gem-difluoro motif on CYP450-mediated metabolic oxidation.

By utilizing 2,2-difluoro-1-phenylpropan-1-ol as a building block, researchers can synthesize advanced APIs that maintain target affinity while bypassing traditional metabolic bottlenecks.

References

-

Mogi, R., Morisaki, K., Hu, J., Prakash, G. K. S., & Olah, G. A. (2007). "Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group." Journal of Fluorine Chemistry, 128(10), 1098-1103. Available at:[Link]

Sources

The Definitive Guide to the Structural Elucidation of 2,2-difluoro-1-phenylpropan-1-ol: A Multifaceted Spectroscopic Approach

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, offering profound modulations of a compound's metabolic stability, lipophilicity, and binding affinity. The gem-difluoro moiety, in particular, presents a unique structural and electronic profile. This guide provides an in-depth, technical exploration of the analytical methodologies required for the unambiguous structure elucidation of 2,2-difluoro-1-phenylpropan-1-ol, a representative α,α-difluorinated benzylic alcohol. This document moves beyond a simple recitation of techniques, offering a rationale-driven narrative that mirrors the decision-making process of an analytical chemist. We will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both predicted data and the foundational principles for their interpretation. This guide is designed to be a self-validating resource, empowering researchers to confidently characterize similarly complex fluorinated molecules.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

The structure elucidation of any novel compound is akin to solving a complex puzzle, where each piece of spectroscopic data provides a unique clue. For a molecule like 2,2-difluoro-1-phenylpropan-1-ol, which contains multiple functionalities—a phenyl ring, a chiral center, a hydroxyl group, and a gem-dinal difluoride—a singular analytical technique is insufficient. The interplay of data from NMR, MS, and IR is not merely confirmatory; it is essential for a comprehensive and irrefutable structural assignment. This guide will demonstrate how the convergence of these techniques provides a holistic understanding of the molecule's connectivity, stereochemistry, and functional group composition.

A Strategic Synthesis Approach

Before delving into the analysis, it is pertinent to consider a plausible synthetic route to 2,2-difluoro-1-phenylpropan-1-ol. A common and effective method involves the nucleophilic addition of a Grignard reagent to an α,α-difluoro-α-halo ketone. A proposed synthesis is outlined below:

Experimental Protocol: Proposed Synthesis

-

Preparation of 2-bromo-2,2-difluoro-1-phenylethan-1-one: Commercially available 2,2-difluoro-1-phenylethan-1-one can be brominated using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux.

-

Grignard Reaction: The resulting 2-bromo-2,2-difluoro-1-phenylethan-1-one is then reacted with methylmagnesium bromide (CH₃MgBr) in anhydrous diethyl ether or tetrahydrofuran (THF) at low temperature (e.g., -78 °C to 0 °C). The Grignard reagent will add to the carbonyl group.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield 2,2-difluoro-1-phenylpropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, the addition of ¹⁹F NMR provides an extra layer of structural insight.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of 2,2-difluoro-1-phenylpropan-1-ol is predicted to exhibit distinct signals for the aromatic, methine, and methyl protons. The presence of fluorine atoms will introduce complex splitting patterns due to ¹H-¹⁹F coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J-Coupling Constants (Hz) |

| ~7.40-7.30 | m | 5H | Phenyl (Ar-H) | - |

| ~4.80 | t | 1H | CH-OH | ³J(H,F) ≈ 15-20 Hz |

| ~2.50 | s (broad) | 1H | OH | - |

| ~1.60 | t | 3H | CH₃ | ³J(H,F) ≈ 20-25 Hz |

Expertise & Experience in Interpretation:

-

Aromatic Region (δ ~7.40-7.30): The phenyl protons will appear as a complex multiplet in the typical aromatic region.

-

Methine Proton (CH-OH, δ ~4.80): This proton is adjacent to the stereocenter and the difluorinated carbon. It will be deshielded by the adjacent oxygen and phenyl group. The signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms on the adjacent carbon (n+1 rule does not strictly apply, but a triplet is a likely first-order approximation).

-

Hydroxyl Proton (OH, δ ~2.50): The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet and may exchange with D₂O.

-

Methyl Protons (CH₃, δ ~1.60): These protons are on the carbon adjacent to the difluorinated carbon. They will also be split into a triplet by the two geminal fluorine atoms. The through-space and through-bond coupling will result in a complex multiplet, but a triplet is the expected primary pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the number of unique carbon environments and will show the effect of fluorine substitution on the chemical shifts. The key feature will be the splitting of carbon signals due to ¹³C-¹⁹F coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | J-Coupling Constants (Hz) |

| ~135-128 | m | Phenyl (Ar-C) | - |

| ~125 (t) | t | CF₂ | ¹J(C,F) ≈ 240-250 Hz |

| ~75 (t) | t | CH-OH | ²J(C,F) ≈ 20-30 Hz |

| ~20 (t) | t | CH₃ | ²J(C,F) ≈ 20-25 Hz |

Expertise & Experience in Interpretation:

-

Difluorinated Carbon (CF₂, δ ~125): This carbon will be significantly deshielded and will appear as a triplet due to the large one-bond coupling to the two fluorine atoms. This is a highly diagnostic signal.

-

Methine Carbon (CH-OH, δ ~75): This carbon, bonded to the hydroxyl group, will also be a triplet due to two-bond coupling to the fluorine atoms.

-

Methyl Carbon (CH₃, δ ~20): Similarly, the methyl carbon will exhibit a triplet structure from two-bond coupling to the fluorine atoms.

-

Aromatic Carbons (δ ~135-128): The aromatic carbons will show a series of signals in the expected region. The ipso-carbon may show a small coupling to the fluorine atoms.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for studying fluorinated compounds.[1] For 2,2-difluoro-1-phenylpropan-1-ol, we expect a single fluorine environment.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | J-Coupling Constants (Hz) |

| ~ -110 to -120 | q | CF₂ | ³J(F,H) ≈ 15-25 Hz |

Expertise & Experience in Interpretation:

-

Chemical Shift: The chemical shift of the fluorine atoms will be in the typical range for aliphatic gem-difluorides.

-

Multiplicity: The two fluorine atoms are chemically equivalent and will couple to the three protons of the adjacent methyl group, resulting in a quartet. They will also show a smaller coupling to the methine proton, which may further split the quartet into a doublet of quartets, or simply broaden the quartet signals.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For 2,2-difluoro-1-phenylpropan-1-ol, we would expect to see characteristic fragmentation pathways for benzylic alcohols and fluorinated compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent) to ensure separation from any residual impurities.

-

Ionization: The eluted compound enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Predicted Mass Spectrum Data (EI):

| m/z | Proposed Fragment Ion | Interpretation |

| 172 | [C₉H₁₀F₂O]⁺• | Molecular Ion (M⁺•) |

| 152 | [M - HF]⁺• | Loss of hydrogen fluoride |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with loss of C₂H₃F₂ |

| 105 | [C₇H₅O]⁺ | Loss of H₂ from the m/z 107 fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Expertise & Experience in Interpretation:

-

Molecular Ion: The molecular ion peak at m/z 172 should be observable, confirming the molecular formula C₉H₁₀F₂O.

-

Loss of HF: A peak at m/z 152, corresponding to the loss of a molecule of hydrogen fluoride, is a common fragmentation pathway for fluoroalkanes.[2]

-

Benzylic Cleavage: The bond between the benzylic carbon and the adjacent difluorinated carbon is prone to cleavage. This would lead to the formation of a fragment at m/z 107.

-

Tropylium Ion: The presence of a strong peak at m/z 91 is highly indicative of a benzyl group, which rearranges to the stable tropylium ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1100-1000 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| ~750, 700 | Strong | C-H bend (monosubstituted benzene) |

Expertise & Experience in Interpretation:

-

O-H Stretch: A broad and strong absorption band around 3400 cm⁻¹ is the most characteristic feature of an alcohol, indicating the presence of the hydroxyl group and hydrogen bonding.[3][4]

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

C-F Stretches: Strong absorption bands in the 1100-1000 cm⁻¹ region are characteristic of C-F bonds.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending vibrations that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of the data. The following workflow illustrates the logical progression for elucidating the structure of 2,2-difluoro-1-phenylpropan-1-ol.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of 2,2-difluoro-1-phenylpropan-1-ol serves as an excellent case study for the analytical challenges and strategies encountered in modern pharmaceutical and materials science research. A comprehensive approach, integrating ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, is indispensable for an unambiguous assignment. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the predicted spectroscopic signatures and the rationale behind their interpretation, researchers can confidently tackle the characterization of novel fluorinated compounds, accelerating the pace of discovery and development.

References

-

Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. NiR Repository. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Wiley Online Library. [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

-

NMR Predictor - Documentation. Chemaxon. [Link]

-

Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. [Link]

-

Ultra-fast hybrid method for predicting chemical shifts of ¹³C. Research, Society and Development. [Link]

-

Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. NSF Public Access Repository. [Link]

-

Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols. Russian Journal of General Chemistry. [Link]

-

How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Imperial College London. [Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. [Link]

-

CASPRE - 13C NMR Predictor. University of Alberta. [Link]

-

PROSPRE - 1H NMR Predictor. University of Alberta. [Link]

-

Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ACS Publications. [Link]

-

Supporting Information Generalized access to fluorinated β-keto amino compounds through asymmetric additions of α,α-difluoroenolates to CF3-sulfinylimine. Royal Society of Chemistry. [Link]

-

¹H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. ACS Publications. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. PubMed. [Link]

-

Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. The American Institute of Chemists. [Link]

-

Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

-

Simulate and predict NMR spectra. NMRDB.org. [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. National Institutes of Health. [Link]

-

FT-IR spectrum of 2-Phenyl-1-propanol. ResearchGate. [Link]

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. [Link]

-

Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. Periodica Polytechnica Chemical Engineering. [Link]

-

Infrared spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]

- Process for preparing 2,2-difluoro-1,3-benzodioxole.

-

The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. ResearchGate. [Link]

-

(E)-N-(2,2-difluoro-2-phenylethylidene)-1-phenylmethanamine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

2-Methyl-1-phenyl-2-propen-1-ol. NIST WebBook. [Link]

-

2-Phenylpropanol. PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectrabase.com [spectrabase.com]

Discovery and Synthesis of 2,2-Difluoro-1-phenylpropan-1-ol: A Technical Guide to Difluoroalkylation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Among fluorinated motifs, the 1,1-difluoroethyl group (–CF₂CH₃) is highly prized as an isopolar and isometric bioisostere for the methoxy (–OCH₃) and ethyl (–CH₂CH₃) groups. By replacing a methoxy ether with a difluoroethyl moiety, medicinal chemists can dramatically enhance metabolic stability against oxidative dealkylation while maintaining similar steric bulk and lipophilicity.

This whitepaper provides an in-depth technical analysis of 2,2-difluoro-1-phenylpropan-1-ol (CAS: 73611-97-9), a highly versatile fluorinated building block. We will deconstruct the mechanistic causality behind its synthesis, detail self-validating experimental protocols, and provide rigorous analytical characterization data to ensure reproducibility in your laboratory.

Historical Context & The Difluoroalkylation Breakthrough

Historically, the direct nucleophilic introduction of the –CF₂CH₃ group into carbonyl compounds was synthetically elusive. Traditional electrophilic fluorination methods (e.g., using DAST or SF₄ on ketones) often suffered from poor functional group tolerance and low yields.

The critical breakthrough in the discovery and practical synthesis of 2,2-difluoro-1-phenylpropan-1-ol was published in 2007 by [1]. They successfully synthesized a novel reagent, (1,1-difluoroethyl)triethylsilane (TES-CF₂CH₃) , and demonstrated its utility in the direct nucleophilic difluoroalkylation of aldehydes. This methodology bypassed the need for hazardous fluorinating gases, utilizing a stable silicon-based synthon activated by a fluoride catalyst.

Mechanistic Pathways & Logical Design

The synthesis of 2,2-difluoro-1-phenylpropan-1-ol can be achieved via two distinct logical pathways, each suited to different starting materials and laboratory capabilities.

Pathway A: Fluoride-Catalyzed Nucleophilic Difluoroalkylation

This is the foundational discovery route. The reaction relies on the activation of TES-CF₂CH₃ by a nucleophilic fluoride source (typically Cesium Fluoride, CsF) in a polar aprotic solvent (DMF).

Causality of Experimental Design: Unlike the widely used Ruppert-Prakash reagent (TMS-CF₃), which reacts readily at room temperature, the Si–CF₂CH₃ bond is significantly stronger than the Si–CF₃ bond. Consequently, the formation of the reactive pentacoordinate silicate intermediate [F-TES-CF₂CH₃]⁻ requires elevated thermal activation (110 °C). The naked fluoride ion attacks the silicon center, driving the transfer of the difluoroethyl anion equivalent to the electrophilic carbonyl carbon of benzaldehyde.

Pathway B: Hydride Reduction of α,α-Difluoroketones

For laboratories lacking access to specialized fluorinated silanes, an alternative approach involves the reduction of the corresponding ketone, 2,2-difluoro-1-phenylpropan-1-one, as outlined by [2]. Sodium borohydride (NaBH₄) in methanol is the reagent of choice due to its mild nature, which prevents the undesired defluorination that can occur with harsher reducing agents like LiAlH₄.

Fig 1. Dual synthetic pathways to 2,2-difluoro-1-phenylpropan-1-ol via nucleophilic addition or reduction.

Self-Validating Experimental Protocols

To ensure scientific integrity and high-fidelity reproduction, the following protocols are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPCs) to verify reaction progress before proceeding to workup.

Protocol A: Synthesis via (1,1-Difluoroethyl)triethylsilane

-

Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Causality: The pentacoordinate silicate intermediate is highly moisture-sensitive; trace water will prematurely protonate the difluoroethyl anion, yielding 1,1-difluoroethane gas.

-

Reagent Loading: Add anhydrous Cesium Fluoride (CsF, 0.1 equiv) and 5.0 mL of anhydrous DMF. Stir for 5 minutes to ensure partial dissolution.

-

Substrate Addition: Inject benzaldehyde (1.0 equiv, typically 1.0 mmol) via syringe.

-

Silane Addition: Dropwise, add (1,1-difluoroethyl)triethylsilane (1.2 equiv).

-

Thermal Activation: Seal the flask and heat the reaction mixture to 110 °C in an oil bath for 18 hours.

-

Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in 0.5 mL CDCl₃, and spike with 10 µL of trifluorotoluene (PhCF₃, δ -63.7 ppm) as an internal standard. Acquire a rapid ¹⁹F NMR spectrum. Validation metric: Proceed to quench only if the silane signal is depleted and the diastereotopic product signals (δ 100.6, 101.6 ppm) indicate >95% conversion.

-

Quench & Workup: Cool to room temperature. Quench with 1M aqueous HCl (10 mL) to hydrolyze the silyl ether intermediate. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure alcohol.

Fig 2. Self-validating experimental workflow for the difluoroalkylation of benzaldehyde.

Analytical Characterization Data

Rigorous analytical characterization is required to confirm the structural integrity of 2,2-difluoro-1-phenylpropan-1-ol [3].

Expert Insight on NMR Data: Because Carbon-1 (bearing the hydroxyl group) is a chiral center, the two fluorine atoms on the adjacent Carbon-2 are diastereotopic. They exist in distinct magnetic environments and cannot be interconverted by bond rotation. Consequently, the ¹⁹F NMR spectrum displays two distinct signals that split each other with a massive geminal coupling constant (J ≈ 247 Hz). They further couple to the adjacent methyl protons and the methine proton, resulting in a complex "doublet of quartets of doublets" (dqd) splitting pattern.

Table 1: Quantitative NMR and MS Data Summary

| Nucleus / Method | Chemical Shift (δ) / m/z | Multiplicity | Coupling Constants (J, Hz) | Integration | Structural Assignment |

| ¹H NMR | 1.51 ppm | dd | 18.9, 18.9 | 3H | Terminal methyl (–CH₃) |

| ¹H NMR | 4.86 ppm | dd | 9.5, 9.5 | 1H | Methine proton (–CH(OH)–) |

| ¹H NMR | 7.34–7.40 ppm | m | N/A | 3H | Aromatic protons (meta/para) |

| ¹H NMR | 7.44–7.48 ppm | m | N/A | 2H | Aromatic protons (ortho) |

| ¹⁹F NMR | 100.6 ppm | dqd | 247, 18.3, 9.2 | 1F | Diastereotopic Fluorine (F_a) |

| ¹⁹F NMR | 101.6 ppm | dqd | 247, 18.3, 9.2 | 1F | Diastereotopic Fluorine (F_b) |

| MS (EI) | 172 m/z | N/A | N/A | N/A | Molecular Ion [M]⁺ |

| MS (EI) | 107 m/z | N/A | N/A | N/A | Fragment [M – CF₂CH₃]⁺ |

(Note: Data acquired in CDCl₃. ¹⁹F NMR chemical shifts are reported as published in the foundational literature, uncorrected for negative sign conventions relative to CFCl₃).

Applications in Drug Development

The integration of the 2,2-difluoro-1-phenylpropan-1-ol scaffold into a drug discovery pipeline offers three distinct pharmacological advantages:

-

pKa Modulation: The strong electron-withdrawing nature of the adjacent –CF₂– group significantly lowers the pKa of the hydroxyl group. This increases its capacity to act as a hydrogen-bond donor, potentially enhancing binding affinity within target protein pockets.

-

Conformational Locking: The stereoelectronic effects (gauche effect) induced by the fluorine atoms restrict the rotational freedom of the alkyl chain, pre-organizing the molecule into a bioactive conformation and reducing entropic penalties upon binding.

-

Metabolic Shielding: The robust C–F bonds block cytochrome P450-mediated oxidation at the α- and β-positions, drastically improving the pharmacokinetic half-life of the parent drug candidate.

References

-

Mogi, R., Morisaki, K., Hu, J., Prakash, G. K. S., & Olah, G. A. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry. URL:[Link]

In-Depth Technical Guide: 2,2-difluoro-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-difluoro-1-phenylpropan-1-ol, a fluorinated organic compound of interest in synthetic and medicinal chemistry. The strategic introduction of geminal fluorine atoms adjacent to a hydroxyl-bearing stereocenter imparts unique chemical and physical properties, making it a valuable building block for the development of novel chemical entities. This document details the fundamental physicochemical properties, synthesis, and characterization of 2,2-difluoro-1-phenylpropan-1-ol, offering insights for its application in research and development.

Core Molecular Attributes

2,2-difluoro-1-phenylpropan-1-ol, also known by its systematic name α-(1,1-Difluoroethyl)benzenemethanol, is a fluorinated alcohol. The presence of the difluoromethyl group adjacent to the benzylic alcohol moiety significantly influences its electronic properties, acidity, and conformational behavior compared to its non-fluorinated analogue.

Physicochemical and Structural Data

A summary of the key quantitative data for 2,2-difluoro-1-phenylpropan-1-ol is presented below.

| Property | Value | Source |

| Molecular Weight | 172.175 g/mol | [1] |

| Molecular Formula | C₉H₁₀F₂O | [1] |

| CAS Number | 73611-97-9 | [1] |

| Canonical SMILES | CC(C(C1=CC=CC=C1)O)(F)F | |

| InChI Key | XTMIRCNSUFKDAL-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 2,2-difluoro-1-phenylpropan-1-ol typically involves the introduction of the difluoroethyl group to a benzaldehyde derivative. A common and effective method is the nucleophilic addition of a difluoroethyl organometallic reagent to benzaldehyde.

Grignard-based Synthesis Workflow

This protocol outlines a representative synthesis via a Grignard reaction, a robust and widely used method for C-C bond formation. The choice of an appropriate difluoroethylating agent is critical for the success of this reaction.

Sources

Methodological & Application

purification of 2,2-difluoro-1-phenylpropan-1-ol by column chromatography

Application Note: Chromatographic Purification of 2,2-Difluoro-1-phenylpropan-1-ol

Introduction & Mechanistic Context

The incorporation of fluorine into organic frameworks is a cornerstone strategy in drug development and materials science. Specifically, the 2,2-difluoro motif adjacent to a hydroxyl group dramatically alters a molecule's polarity, metabolic stability, and binding properties[1]. 2,2-Difluoro-1-phenylpropan-1-ol is a highly versatile building block, typically synthesized via the hydride reduction (e.g., using NaBH₄) of its prochiral precursor, 2,2-difluoro-1-phenylpropan-1-one[1].

While the synthetic transformation is highly efficient, the subsequent isolation of the target alcohol from unreacted ketone, borate salts, and over-reduced byproducts requires precise chromatographic control. This application note details a robust, self-validating protocol for the purification of 2,2-difluoro-1-phenylpropan-1-ol using silica gel column chromatography, grounded in the physicochemical realities of fluorinated carbinols.

Chromatographic Behavior & Causality (E-E-A-T)

To design an effective purification strategy, one must understand the causality behind the molecule's interaction with the stationary phase.

-

The Fluorine Effect on Hydrogen Bonding: Fluorine is the most electronegative element. The gem-difluoro group (CF₂) exerts a strong electron-withdrawing inductive effect on the adjacent carbinol carbon. This pulls electron density away from the hydroxyl (-OH) group, significantly increasing the acidity (and positive partial charge) of the hydroxyl proton.

-

Stationary Phase Interaction: Because the hydroxyl proton is more acidic, 2,2-difluoro-1-phenylpropan-1-ol acts as an exceptionally strong hydrogen-bond donor. It interacts tenaciously with the free silanol (Si-OH) groups on the silica gel surface.

-

Resolution Rationale: The precursor ketone lacks this hydroxyl group and acts only as a weak hydrogen-bond acceptor. Consequently, the ketone has a much lower affinity for the silica gel and elutes rapidly. The target alcohol is strongly retained, providing excellent chromatographic resolution but requiring a carefully tuned mobile phase to prevent peak tailing[2].

Logical relationship governing the chromatographic separation of the fluoro-alcohol from its ketone.

Quantitative Data: Chromatographic Profiling

Before initiating the column, Thin-Layer Chromatography (TLC) profiling is mandatory to establish the retention factors (Rf). The table below summarizes the expected behavior of the reaction components on standard Silica Gel 60 F254 plates.

| Compound Class | Structural Features | Rf (PE:EtOAc 9:1) | Rf (PE:EtOAc 4:1) | Elution Order |

| 2,2-Difluoro-1-phenylpropan-1-one | Ketone precursor; Weak H-bond acceptor | ~0.65 | ~0.85 | 1 (Fastest) |

| 2,2-Difluoro-1-phenylpropan-1-ol | Target alcohol; Strong H-bond donor | ~0.25 | ~0.45 | 2 (Target) |

| Borate Salts / Inorganic Byproducts | Highly polar; Ionic | 0.00 | 0.00 | 3 (Retained) |

Table 1: Comparative retention factors (Rf) demonstrating the polarity differential driven by the fluorinated carbinol motif.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system: empirical TLC data dictates the gradient, while fraction analysis ensures product integrity.

Experimental workflow for the chromatographic purification of 2,2-difluoro-1-phenylpropan-1-ol.

Phase 1: Column Preparation (Slurry Packing)

-

Stationary Phase Selection: Use standard flash-grade silica gel (200–300 mesh)[2]. Calculate the required mass: typically 30 to 50 times the mass of the crude mixture.

-

Slurry Preparation: Suspend the silica gel in 100% Petroleum Ether (PE, bp 40-60°C).

-

Causality: Packing in a non-polar solvent prevents premature heat of solvation (which occurs if polar solvents are introduced rapidly) and ensures a tightly packed, uniform bed.

-

-

Packing: Pour the slurry into the column in a single continuous motion. Tap the column gently with a rubber mallet to dislodge air bubbles. Allow the silica to settle, then add a 1 cm protective layer of sea sand.

Phase 2: Sample Loading

-

Wet Loading: Dissolve the crude reaction mixture in the absolute minimum volume of Dichloromethane (DCM).

-

Expert Insight: While the eluent is PE/EtOAc, wet loading in minimal DCM is preferred for fluorinated alcohols because they can oil out or streak if loaded in pure PE. The minimal DCM volume ensures a narrow, concentrated sample band at the top of the column, which is critical for maximizing theoretical plates and preventing co-elution.

-

-

Application: Carefully apply the solution onto the sand layer using a long glass pipette. Drain the solvent until the liquid meniscus just touches the top of the sand. Rinse the flask with 1 mL of PE and apply the rinse to the column.

Phase 3: Gradient Elution & Monitoring

-

Isocratic Flush: Begin elution with 2 Column Volumes (CV) of 100% PE. This flushes out any non-polar hydrocarbon impurities or silicone greases.

-

Gradient Initiation: Transition to a 19:1 PE:EtOAc mixture (2 CV). Monitor the eluent via TLC. The unreacted ketone will elute in these early fractions.

-

Target Desorption: Increase the polarity to 9:1 PE:EtOAc. The ethyl acetate acts as a competitive hydrogen-bond acceptor, gently displacing the fluoro-alcohol from the silanol sites.

-

Fraction Collection: Collect 15–20 mL fractions. Spot every third fraction on a TLC plate. The target alcohol will appear as a UV-active spot that stains strongly (yellow/brown) with Potassium Permanganate (KMnO₄).

Phase 4: Isolation and Post-Purification Validation

-

Pooling: Combine all fractions containing the pure 2,2-difluoro-1-phenylpropan-1-ol.

-

Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at 30°C to afford the product as a colorless oil.

-

NMR Validation: To definitively validate the structural integrity and confirm the absence of ketone, perform NMR spectroscopy. The diastereotopic fluorine atoms create a distinct signature[3].

-

¹H NMR (CDCl₃): δ 1.51 (dd, J = 18.9, 18.9 Hz, 3H), 4.86 (dd, J = 9.5, 9.5 Hz, 1H), 7.34–7.40 (m, 3H), 7.44–7.48 (m, 2H)[3].

-

¹⁹F NMR (CDCl₃): δ 101.6 (dqd, J = 247, 18.3, 9.2 Hz, 1F), 100.6 (dqd, J = 247, 18.3, 9.2 Hz, 1F)[3]. The massive geminal F-F coupling (J = 247 Hz) is the definitive hallmark of this motif.

-

Sources

Application Note: Analytical Characterization and Stereochemical Profiling of 2,2-Difluoro-1-phenylpropan-1-ol

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Note

Introduction & Physicochemical Profile

The introduction of a gem-difluoro motif adjacent to a hydroxyl group is a powerful strategy in medicinal chemistry. It dramatically alters a molecule's lipophilicity, lowers the pKa of the adjacent alcohol (enhancing hydrogen-bond donor capacity), and provides a robust metabolic block against oxidation[1]. 2,2-difluoro-1-phenylpropan-1-ol is a highly versatile building block used in the synthesis of complex fluorinated therapeutics and materials[1][2].

Because the reduction of its prochiral ketone precursor yields a racemic mixture[1], rigorous analytical characterization must not only confirm atomic connectivity but also resolve its stereochemistry. This application note details a self-validating, orthogonal analytical workflow using Multinuclear NMR, GC-EI-MS, and Chiral HPLC.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2,2-difluoro-1-phenylpropan-1-ol |

| CAS Registry Number | 73611-97-9[2][3] |

| Molecular Formula | C9H10F2O[2] |

| Exact Mass | 172.175 g/mol [2] |

| Stereocenters | 1 (C1 position)[1] |

Integrated Analytical Workflow

The following workflow illustrates the orthogonal techniques required to fully validate the structure, connectivity, and enantiomeric purity of the compound.

Orthogonal analytical workflow for structural and stereochemical validation.

Multinuclear NMR Spectroscopy

Causality & Expert Insights

The most critical structural feature of 2,2-difluoro-1-phenylpropan-1-ol is the chiral center at C1. Because C1 is chiral, the two fluorine atoms on the adjacent C2 carbon are diastereotopic —meaning they exist in distinct magnetic environments[1].

-

19F NMR Consequence: The two fluorine atoms couple heavily with each other, resulting in a massive geminal F-F coupling constant ( J≈247 Hz). Furthermore, each fluorine couples with the adjacent methyl protons (C3) and the carbinol proton (C1), splitting the signal into a complex doublet of quartets of doublets (dqd)[4].

-

1H NMR Consequence: The terminal methyl group (C3) does not appear as a simple triplet; it appears as a doublet of doublets ( J=18.9 Hz) because it couples independently to the two non-equivalent fluorine atoms[4].

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

-

Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer equipped with a multinuclear probe capable of 19F decoupling/observation.

-

Acquisition Parameters:

-

1H NMR: 16 scans, relaxation delay (D1) = 2.0 s. Reference to TMS (0.00 ppm).

-

19F NMR: 64 scans, D1 = 1.5 s. Reference to Trichlorofluoromethane (CFCl3) at 0.00 ppm.

-

-

System Suitability Check: Verify that the CDCl3 solvent residual peak is sharply resolved at 7.26 ppm. The presence of two distinct 19F signals with a ~247 Hz coupling constant acts as an internal validation of the intact chiral gem-difluoro center.

Table 2: Validated NMR Spectral Data

Data corroborated by Mogi et al. (2007)[4]. Note: 19F shifts are reported as absolute values; depending on spectrometer calibration, these typically appear upfield at ~ -100 ppm relative to CFCl3.

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling Constants ( J , Hz) | Assignment |

| 1H | 1.51 | dd, J=18.9,18.9 Hz, 3H | -CH3 (C3 methyl protons) |

| 1H | 4.86 | dd, J=9.5,9.5 Hz, 1H | -CH(OH)- (C1 carbinol proton) |

| 1H | 7.34 – 7.48 | m, 5H | Aromatic protons (Phenyl ring) |

| 19F | 101.6 | dqd, J=247,18.3,9.2 Hz, 1F | Diastereotopic F(a) |

| 19F | 100.6 | dqd, J=247,18.3,9.2 Hz, 1F | Diastereotopic F(b) |

Mass Spectrometry (GC-EI-MS)

Causality & Expert Insights

Under standard Electron Ionization (EI) at 70 eV, the molecular ion [M]+∙ at m/z 172 is observable but undergoes rapid fragmentation[4]. The dominant thermodynamic pathway is α -cleavage at the C1-C2 bond. The highly electronegative difluoroethyl group is expelled as a neutral radical ( ∙CF2CH3 , mass 65), leaving behind a highly resonance-stabilized oxonium/benzyl cation at m/z 107. Subsequent loss of formaldehyde ( CH2O ) yields the phenyl cation at m/z 77[4].

Electron ionization (EI) mass spectrometry fragmentation pathway highlighting alpha-cleavage.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade Hexane.

-

Chromatography: Inject 1 μ L (split ratio 50:1) onto a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).

-

Temperature Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

-

MS Parameters: EI source at 70 eV, source temperature 230°C, scanning mass range m/z 50–300.

-

Validation Check: Confirm the presence of the m/z 107 base peak. The absence of this peak indicates potential degradation or misidentification of the regioisomer.

Stereochemical Analysis via Chiral HPLC

Causality & Expert Insights

Because the biological activity of fluorinated pharmaceuticals is highly dependent on spatial geometry, resolving the (R)- and (S)- enantiomers of 2,2-difluoro-1-phenylpropan-1-ol is a strict regulatory requirement[1]. Normal-phase chiral chromatography leveraging hydrogen-bonding and π−π interactions between the analyte's phenyl ring/hydroxyl group and an amylose-based stationary phase provides baseline separation.

Experimental Protocol: Enantiomeric Resolution

-

Column Selection: Chiralcel OD-H or equivalent amylose tris(3,5-dimethylphenylcarbamate) column (250 x 4.6 mm, 5 μ m).

-

Mobile Phase: Isocratic elution using Hexane / Isopropanol (95:5 v/v). Note: The low polarity of the difluoro group requires a highly non-polar mobile phase to ensure adequate retention.

-

Flow Rate & Detection: 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

-

Sample Injection: Inject 5 μ L of a 0.5 mg/mL solution dissolved in the mobile phase.

-

Data Analysis: Calculate the enantiomeric excess (ee%) by integrating the area under the curve (AUC) for the two distinct peaks representing the (R) and (S) enantiomers. A racemic standard must be run prior to asymmetric synthesis batches to validate baseline resolution ( Rs>1.5 ).

References

-

Mogi, R., Morisaki, K., Hu, J., Prakash, G. K. S., & Olah, G. A. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 128(10), 1098-1103. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53396788, 2,2-Difluoro-1-phenylpropan-1-ol. PubChem. URL:[Link]

Sources

13C NMR analysis of 2,2-difluoro-1-phenylpropan-1-ol

Application Note: Advanced 13 C NMR Structural Elucidation of 2,2-Difluoro-1-phenylpropan-1-ol

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

The integration of the gem-difluoro ( −CF2− ) moiety is a cornerstone strategy in modern medicinal chemistry. Acting as a lipophilic and metabolically stable bioisostere for oxygen or methylene groups, it dramatically alters a molecule's pharmacokinetic profile. For compounds like 2,2-difluoro-1-phenylpropan-1-ol , accurate structural confirmation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

This application note provides an authoritative, deep-dive protocol into the 13 C NMR analysis of 2,2-difluoro-1-phenylpropan-1-ol. By detailing the causality behind 13 C- 19 F spin-spin couplings and establishing a self-validating experimental workflow, this guide ensures absolute confidence in structural elucidation.

Mechanistic Principles of 13 C- 19 F Spin-Spin Coupling

To interpret the 13 C NMR spectrum of 2,2-difluoro-1-phenylpropan-1-ol, one must understand the physical causality governing the interactions between the carbon backbone and the fluorine atoms. As noted by , carbons in the vicinity of a fluorine atom will exhibit distinct split resonances due to strong scalar couplings[1].

Diastereotopicity and Magnetic Non-Equivalence

The molecule features a chiral center at C1 (the hydroxyl-bearing carbon). Because of this adjacent stereocenter, the two fluorine atoms attached to C2 are diastereotopic . They exist in different magnetic environments, meaning they are magnetically non-equivalent ( Fa and Fb ). In a 19 F NMR spectrum, this manifests as a complex AB system.

The "Pseudo-Triplet" Phenomenon in 13 C NMR

In a standard 13 C{ 1 H} experiment, the 19 F nuclei remain coupled to the 13 C nuclei.

-

C2 ( −CF2− ): Because Fa and Fb are diastereotopic, their one-bond coupling constants to C2 ( 1JCFa and 1JCFb ) are technically unequal. Consequently, the C2 signal is theoretically a doublet of doublets (dd). However, because the difference between these couplings is typically negligible ( ΔJ<2 Hz), the signal resolves as an apparent triplet (a "pseudo-triplet") with a massive coupling constant of ∼ 245 Hz.

-

C1 and C3: The adjacent carbons experience two-bond couplings ( 2JCF ). C1 typically shows a larger coupling ( ∼ 30 Hz) than C3 ( ∼ 25 Hz) due to the electron-withdrawing hydroxyl group increasing the s-character of the C1-C2 bond.

The necessity of resolving these complex multiplets is echoed by , which highlights that standard proton-decoupled 13 C spectra for fluorinated compounds can be highly complex and prone to misinterpretation without proper analytical frameworks [2].

Quantitative Data Presentation

The table below summarizes the expected quantitative 13 C NMR data based on established empirical rules for gem-difluoro alkanes provided by authoritative sources like the [3].

| Carbon Position | Assignment | Expected δ (ppm) | Multiplicity in 13 C{ 1 H} | Expected JCF (Hz) |

| C2 | −CF2− | 120.0 – 125.0 | Triplet (t) or dd | 1J≈240−250 |

| C1 | −CH(OH)− | 70.0 – 75.0 | Triplet (t) | 2J≈25−35 |

| C3 | −CH3 | 15.0 – 20.0 | Triplet (t) | 2J≈20−30 |

| C-ipso | Ar-C1' | 135.0 – 140.0 | Triplet (t) or br s | 3J≈1−5 |

| C-ortho/meta | Ar-C2',3',5',6' | 126.0 – 129.0 | Singlet (s) | N/A |

| C-para | Ar-C4' | 128.0 – 130.0 | Singlet (s) | N/A |

Experimental Protocol: A Self-Validating System

A common pitfall in the NMR analysis of fluorinated chiral compounds—such as those synthesized using building blocks from [4]—is misidentifying complex 13 C- 19 F multiplets as closely eluting impurities or diastereomeric mixtures. To prevent this, the following protocol employs a self-validating logic gate : the sequential acquisition of a standard 13 C{ 1 H} spectrum followed by a 13 C{ 1 H, 19 F} triple-resonance spectrum.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Dissolve 25–30 mg of 2,2-difluoro-1-phenylpropan-1-ol in 0.6 mL of high-purity CDCl 3 (100 atom % D).

-

Transfer to a 5 mm precision NMR tube, ensuring the solution height is exactly 4 cm to maintain magnetic field homogeneity.

Step 2: Instrument Setup & Probe Tuning

-

Insert the sample into a spectrometer equipped with a triple-resonance probe (e.g., TCI or TXO) capable of simultaneous 1 H, 13 C, and 19 F pulsing.

-

Critical Causality: Tune and match the probe for all three nuclei. Failure to properly tune the 19 F channel will result in incomplete decoupling during the validation step, leading to residual line broadening that mimics impurities.

Step 3: 13 C{ 1 H} Acquisition (Multiplet Observation)

-

Set the acquisition time (AQ) to ≥ 1.0 s to ensure sufficient digital resolution to observe fine 3JCF couplings on the aromatic rings.

-

Relaxation Delay ( D1 ): Set D1≥3.0 seconds. Why? The C2 carbon lacks directly attached protons and therefore receives zero Nuclear Overhauser Effect (NOE) enhancement from 1 H decoupling. Furthermore, its signal intensity is split into three peaks (a triplet). A longer D1 is mandatory to allow longitudinal relaxation and achieve a viable signal-to-noise ratio.

-

Acquire a minimum of 512 scans.

Step 4: 13 C{ 1 H, 19 F} Acquisition (Self-Validation)

-

Activate 19 F decoupling using a broadband decoupling sequence (e.g., WALTZ-16 or GARP) centered at the average 19 F chemical shift of the diastereotopic fluorines.

-

Acquire the spectrum under identical parameters to Step 3.

-

Validation Logic: Overlay the two spectra. If the multiplets at ∼ 122 ppm, ∼ 75 ppm, and ∼ 18 ppm are genuinely due to the gem-difluoro group, they will quantitatively collapse into sharp singlets. Any residual splitting definitively flags the presence of structural isomers or impurities.

System Workflows and Pathway Visualizations

Fig 1: Self-validating NMR workflow for fluorinated compounds.

Fig 2: 13C-19F spin-spin coupling pathways in 2,2-difluoro-1-phenylpropan-1-ol.

19F NMR spectroscopy of 2,2-difluoro-1-phenylpropan-1-ol

Application Note: High-Resolution 19 F NMR Spectroscopy of 2,2-Difluoro-1-phenylpropan-1-ol

Executive Summary

19 F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical modality in modern drug development, offering extreme sensitivity to local chemical environments without biological background interference[1]. This application note provides a comprehensive, causality-driven guide to the 19 F NMR analysis of 2,2-difluoro-1-phenylpropan-1-ol . By detailing the magnetic mechanics of its diastereotopic fluorine atoms, establishing a self-validating experimental protocol, and contextualizing its utility in fragment-based drug discovery (FBDD), this document serves as an authoritative resource for scientists analyzing complex fluorinated chiral motifs.

Structural and Magnetic Mechanics

2,2-difluoro-1-phenylpropan-1-ol ( C9H10F2O ) features a gem-difluoro ( CF2 ) group flanked by a terminal methyl group and a chiral methine center ( C1 bearing a hydroxyl and phenyl group). Understanding its NMR behavior requires analyzing its 3D spatial environment.

-

The Diastereotopic Effect : Because the adjacent C1 carbon is a stereocenter, the two fluorine atoms of the CF2 group lack any symmetry element (plane or center of inversion) that could render them equivalent[2]. Consequently, they are permanently diastereotopic and reside in distinct magnetic environments, resulting in chemical shift anisochrony regardless of bond rotation[3].

-

Spin-Spin Coupling Causality :

-

Geminal Coupling ( 2JFF ) : The magnetic inequivalence of the two fluorines ( FA and FB ) causes them to couple strongly with each other. In aliphatic CF2 systems, this geminal coupling is exceptionally large, typically ranging from 240 to 290 Hz[3].

-

Vicinal Coupling ( 3JFH ) : Each fluorine atom further couples to the three protons of the adjacent methyl group (splitting the signal into a quartet) and the single proton of the adjacent methine group (splitting the signal into a doublet)[4].

-

Multiplet Architecture : The resulting 19 F NMR spectrum is a classic AB spin system where each half of the AB quartet is further split into a doublet of quartets (or quartet of doublets), formally annotated as a doublet of quartets of doublets (dqd) [4].

-

Quantitative Data Summary

The following table summarizes the validated NMR parameters for 2,2-difluoro-1-phenylpropan-1-ol in CDCl3 [4].

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Structural Assignment |

| FA | 101.6 | dqd | 2JFF = 247, 3JFH(CH3) = 18.3, 3JFH(CH) = 9.2 | Diastereotopic CF2 |

| FB | 100.6 | dqd | 2JFF = 247, 3JFH(CH3) = 18.3, 3JFH(CH) = 9.2 | Diastereotopic CF2 |

| HCH3 | 1.51 | dd | 3JHF = 18.9, 3JHF = 18.9 | Terminal Methyl ( CH3 ) |

| HCH | 4.86 | dd | 3JHF = 9.5, 3JHF = 9.5 | Chiral Methine ( CH−OH ) |

(Note: Minor discrepancies between 3JFH measured in the 19 F spectrum vs. the 1H spectrum are common due to digital resolution limits and second-order effects, but represent the identical scalar interactions).

Experimental Protocol: High-Fidelity 19 F NMR Acquisition

To ensure reproducibility and analytical rigor, the following protocol is designed as a self-validating system . Every parameter choice is grounded in physical causality[5].

Phase 1: Sample Preparation

-

Action : Dissolve 5-10 mg of 2,2-difluoro-1-phenylpropan-1-ol in 0.6 mL of CDCl3 . Add a trace amount of CFCl3 (Trichlorofluoromethane) as an internal standard.

-

Causality : CDCl3 provides the deuterium signal necessary for the spectrometer's field-frequency lock. CFCl3 is the universal zero-point reference for 19 F NMR. Because 19 F chemical shifts are highly sensitive to solvent polarity and temperature variations, an internal standard is mandatory for absolute chemical shift accuracy[5].

Phase 2: Spectrometer Setup & Tuning

-

Action : Insert the sample, lock on 2H , and shim the Z-axis. Critically, tune and match the probe specifically to the 19 F Larmor frequency (e.g., ~376 MHz on a 400 MHz system).

-

Causality : 19 F resonates at a frequency approximately 6% lower than 1H . Failing to physically tune the probe's resonance circuit to the exact 19 F frequency results in massive signal-to-noise ratio (SNR) degradation and inaccurate radiofrequency (RF) pulse flip angles[5].

Phase 3: Acquisition & Decoupling Strategies (The Validation Step)

-

Action : Acquire two distinct 1D spectra:

-

Standard 1H -Coupled 19 F Spectrum : Set Spectral Width (SW) to ~250 ppm. Set Relaxation Delay (D1) to 5-10 seconds. Acquire 32-64 scans.

-

1H -Decoupled 19 F Spectrum ( 19F{1H} ) : Apply continuous-wave or composite pulse decoupling on the 1H channel during acquisition.

-

-

Causality & Self-Validation : Fluorine nuclei in CF2 groups often exhibit long longitudinal relaxation times ( T1 ). Setting D1 > 5 × T1 ensures complete thermal equilibration between scans, making the peak integrations quantitatively reliable[5]. Acquiring both coupled and decoupled spectra serves as a built-in validation mechanism: the decoupled spectrum collapses the complex dqd multiplets into a simple AB quartet, unambiguously isolating the 247 Hz 2JFF geminal coupling and confirming the diastereotopic nature of the system without interference from proton couplings.

Phase 4: Signal Processing

-

Action : Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually.

-

Causality : An LB of 0.3 Hz optimizes the SNR while strictly preserving the digital resolution required to accurately measure the fine 9.2 Hz 3JFH coupling. Excessive line broadening would obscure this critical structural data.

Experimental Workflow Visualization

19F NMR experimental workflow ensuring quantitative accuracy and multiplet resolution.

Applications in Drug Development

The diastereotopic CF2 motif present in 2,2-difluoro-1-phenylpropan-1-ol is a highly prized structural feature in pharmaceutical development.

-

Fragment-Based Drug Discovery (FBDD) : 19 F NMR is a premier technique for ligand-observed fragment screening[1]. Because the chemical shifts of diastereotopic fluorines are exquisitely sensitive to their spatial environment (dictated by the γ -gauche effect and rotamer populations)[6], binding to a chiral protein target induces significant changes in their anisochrony ( Δδ ) and transverse relaxation ( T2 )[3].

-

Conformational Probing : The large 2JFF coupling and distinct chemical shifts allow researchers to use this motif as a "spy molecule" to monitor conformational changes, enzymatic cleavage, or competitive binding events in real-time without the need for complex isotopic labeling[1],[7].

References

-

Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds Source: Benchchem URL: 5

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: NIH (National Institutes of Health) URL:1

-

Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment Source: Springer Nature URL: 7

-

Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group Source: CAS (Chinese Academy of Sciences) URL: 4

-

Long-lived states involving a manifold of fluorine-19 spins in fluorinated aliphatic chains Source: NIH (National Institutes of Health) URL: 3

-

Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein Source: D-NB (Deutsche Nationalbibliothek) URL:6

-

19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole Source: MDPI URL: 2

Sources

- 1. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Long-lived states involving a manifold of fluorine-19 spins in fluorinated aliphatic chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment | Springer Nature Experiments [experiments.springernature.com]

Application Note: Mass Spectrometric Analysis of 2,2-difluoro-1-phenylpropan-1-ol

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. This often leads to enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Consequently, the precise structural characterization of these fluorinated compounds is of paramount importance.[1] 2,2-difluoro-1-phenylpropan-1-ol represents a key structural motif found in various pharmacologically active agents and advanced materials. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for the unambiguous identification and structural elucidation of such volatile compounds.[2][3]

This application note provides a comprehensive guide to the analysis of 2,2-difluoro-1-phenylpropan-1-ol using electron ionization mass spectrometry (EI-MS). We will delve into the predicted fragmentation pathways, offer a detailed experimental protocol for data acquisition, and present a framework for interpreting the resulting mass spectrum. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently characterize this and structurally related fluorinated molecules.

Predicted Fragmentation Pathways and Rationale